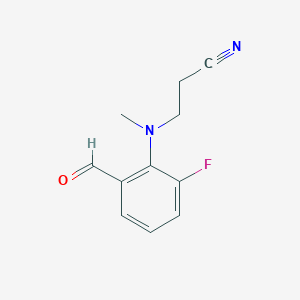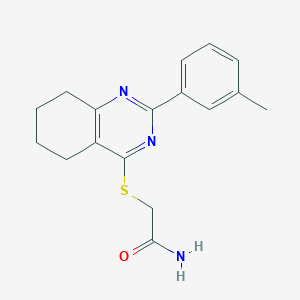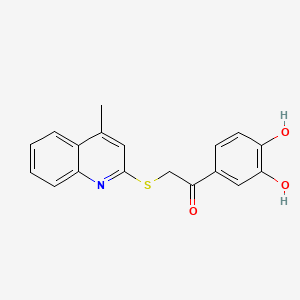
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile, also known as FMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMN is a fluorescent probe that is commonly used to study protein-protein interactions, enzymatic activity, and cellular signaling pathways.
Scientific Research Applications
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study protein-protein interactions and enzymatic activity. 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can also be used to study cellular signaling pathways, such as the regulation of intracellular calcium levels. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide.
Mechanism of Action
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile works by binding to specific proteins or enzymes and emitting fluorescence when excited by light. The fluorescence intensity of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is directly proportional to the amount of protein or enzyme present, making it an excellent tool for quantifying protein-protein interactions and enzymatic activity. 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can also be used to monitor changes in intracellular calcium levels, as it binds to calcium ions and emits fluorescence when calcium levels increase.
Biochemical and Physiological Effects:
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in vitro experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is its high sensitivity and specificity for protein-protein interactions and enzymatic activity. It is also a non-toxic compound that can be used in vitro without harming living organisms. However, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has some limitations, including its limited photostability, which can affect the accuracy of fluorescence measurements over time. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is not suitable for in vivo experiments, as it cannot penetrate cell membranes.
Future Directions
There are several future directions for the use of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile in scientific research. One potential application is the development of biosensors for the detection of specific analytes in living organisms. Another potential direction is the use of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile in the development of new drugs for the treatment of various diseases. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile could be used in the development of new imaging techniques for the visualization of cellular signaling pathways. Overall, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has the potential to be a valuable tool for scientific research in the future.
Synthesis Methods
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can be synthesized through a multi-step process that involves the reaction of 2-fluoro-6-nitroaniline with acetylacetone to form 2-fluoro-6-formyl-N-methylaniline. This intermediate is then reacted with acetonitrile and potassium carbonate to form 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile. The final product can be purified using column chromatography.
properties
IUPAC Name |
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-14(7-3-6-13)11-9(8-15)4-2-5-10(11)12/h2,4-5,8H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFXCPMUSOLRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C=CC=C1F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)








![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)

![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)